3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine
Description
Properties
IUPAC Name |
3-fluoro-2-pyridin-4-yl-5-(trifluoromethyl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F4N2/c12-9-5-8(11(13,14)15)6-17-10(9)7-1-3-16-4-2-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQAFRZHXRNZILL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC=C1C2=C(C=C(C=N2)C(F)(F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F4N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of Trifluoromethylpyridines
Trifluoromethylpyridine (TFMP) and its derivatives are key structural motifs in agrochemicals and pharmaceuticals.
- A vapor-phase reactor with a catalyst fluidized-bed phase and an empty phase can be used.
- In the fluidized-bed phase, chlorination of the methyl group of 3-picoline is followed by fluorination to produce 3-TF.
- Further nuclear chlorination in the empty phase yields 2,5-CTF, which can be converted to 2,3,5-DCTF. 2-chloro-3-(trifluoromethyl)pyridine (2,3-CTF) is also obtained as a minor product.
- Similar reaction conditions can be applied to 2- or 4-picoline.
Reaction Conditions and Yields :
| Substrates and reaction temp. (°C) | Products and yields (GC PA%) | |||
|---|---|---|---|---|
| CFB phase | Empty phase | TF type | CTF type | DCTF type |
| 3-Picoline | ||||
| 335 | 320 | 86.4 | 6.6 | 0.0 |
| 380 | 380 | 7.4 | 64.1 | 19.1 |
| 2-Picoline | ||||
| 350–360 | N/A | 71.3 | 11.1 | 2.4 |
| 450 | 5.4 | 62.2 | 13.9 | |
| 4-Picoline | ||||
| 380 | 380 | 7.4 | 64.1 | 19.1 |
Synthesis of 3-Fluoropyridines
A method for synthesizing diversely substituted 3-fluoropyridines from two ketone components has been described.
General Procedure for Silyl Enol Ethers :
- Sodium iodide (420 mg, 2.8 mmol, 1.4 equiv) is dried under vacuum with heat.
- MeCN (2 mL), ketone (2 mmol, 1 equiv), and triethylamine (304 mg, 3 mmol, 1.5 equiv) are added under argon.
- The mixture is cooled to 0 °C, and chlorotrimethylsilane (3.32 mL, 2.6 mmol, 1.3 equiv) is added.
- The mixture is stirred for 12 h at room temperature, and volatile components are evaporated under vacuum.
- The solid residue is washed with hexane (3 × 15 mL), and the combined filtrates are concentrated to obtain the crude silyl enol ether.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution Reactions: Reagents such as halogens, acids, and bases are used under controlled conditions to achieve the desired substitutions.
Major Products
The major products formed from these reactions include various fluorinated pyridine derivatives, which can be further utilized in the synthesis of complex molecules.
Scientific Research Applications
3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of advanced materials with unique electronic and optical properties.
Chemical Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Mechanism of Action
The mechanism of action of 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine and trifluoromethyl groups enhance the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Structural Analogs and Their Properties
| Compound Name | Molecular Formula | Substituents (Positions) | Molecular Weight | Key Differences |
|---|---|---|---|---|
| 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine | C₁₁H₆F₄N₂ | F (3), pyridin-4-yl (2), CF₃ (5) | 258.63 g/mol | Reference compound |
| 3-Chloro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine | C₁₁H₆ClF₃N₂ | Cl (3), pyridin-4-yl (2), CF₃ (5) | 258.63 g/mol | Chloro substituent instead of fluoro |
| 3-Chloro-2-(pyridin-3-yl)-5-(trifluoromethyl)pyridine | C₁₁H₆ClF₃N₂ | Cl (3), pyridin-3-yl (2), CF₃ (5) | 258.63 g/mol | Pyridin-3-yl instead of pyridin-4-yl |
| 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine | C₁₂H₁₀FNO₂ | F (3), OMe (4), OH (2) | 219.21 g/mol | Methoxyphenyl and hydroxyl groups |
| Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate | C₉H₅ClF₃NO₂ | Cl (3), CF₃ (5), COOCH₃ (2) | 269.59 g/mol | Ester group instead of pyridinyl |
Key Observations
Substituent Effects: Fluoro vs. Pyridinyl Position: The pyridin-4-yl group (para-substituted) in the target compound may enhance π-stacking interactions in biological systems compared to pyridin-3-yl (meta-substituted) analogs .
Functional Group Variations :
- Compounds like Methyl 3-chloro-5-(trifluoromethyl)pyridine-2-carboxylate introduce ester groups, increasing polarity and susceptibility to hydrolysis, unlike the stable CF₃ and pyridinyl groups in the target compound .
- Hydroxyl or methoxy groups (e.g., 5-(3-Fluoro-4-methoxyphenyl)-2-hydroxypyridine) enable hydrogen bonding, which is absent in the target compound’s structure .
Synthetic Pathways :
- The synthesis of 3-fluoro-2-(trifluoromethyl)pyridine derivatives often involves halogenation or coupling reactions, as seen in the preparation of 3-fluoro-2-(trifluoromethyl)isonicotinic acid (precursor to related compounds) .
- Chloro analogs may require distinct starting materials, such as POCl₃ for introducing chlorine .
Biological Relevance :
- Trifluoromethylpyridines are frequently explored in drug discovery for their ability to modulate pharmacokinetic properties. For example, compounds like (2-Fluoro-5-pyridin-4-yl-phenyl)-amine derivatives show activity in kinase inhibition .
Biological Activity
3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine is a heterocyclic aromatic compound that has garnered significant interest in medicinal chemistry due to its potential biological activities. This compound, characterized by the presence of fluorine and trifluoromethyl groups, serves as a valuable building block in the synthesis of various pharmaceuticals. Its unique structural features contribute to its reactivity and biological interactions, making it a subject of extensive research.
The molecular formula of this compound is . The compound has a complex structure that enhances its biological activity through specific interactions with molecular targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₆F₄N₂ |
| Molecular Weight | 256.17 g/mol |
| IUPAC Name | This compound |
| InChI Key | QQAFRZHXRNZILL-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. The fluorine and trifluoromethyl groups enhance binding affinity and selectivity, impacting various biochemical pathways. Notably, it has been observed to inhibit certain enzyme activities, which may contribute to its therapeutic effects in conditions such as cancer and inflammation.
Biological Activity
Research indicates that this compound exhibits promising antimicrobial and anticancer properties.
Antimicrobial Activity
Studies have shown that this compound can inhibit the growth of various bacterial strains, suggesting potential applications in treating bacterial infections. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Anticancer Activity
Recent investigations highlight the compound's efficacy against cancer cell lines. For example, it has demonstrated significant antiproliferative activity in HepG2 liver cancer cells with an IC50 value ranging from 1.83 to 4.24 µM, outperforming traditional chemotherapeutics like sorafenib (IC50 = 6.28 µM) .
Case Studies
- HepG2 Cell Line Study : A series of derivatives including this compound were evaluated for their antiproliferative effects on HepG2 cells. The study found that several compounds exhibited superior activity compared to existing treatments, indicating the potential for developing new anticancer agents .
- Enzyme Inhibition : Research focusing on the inhibition of adenylyl cyclase type 1 (AC1) revealed that derivatives of this compound could selectively inhibit AC1, which is implicated in chronic pain signaling pathways . This finding suggests potential applications in pain management therapies.
Comparison with Related Compounds
The unique combination of fluorine and trifluoromethyl groups distinguishes this compound from other pyridine derivatives.
Table 2: Comparison with Similar Compounds
| Compound | Anticancer Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High (IC50 = 1.83–4.24 µM) | Moderate |
| 3-Fluoro-2-(trifluoromethyl)pyridine | Moderate | Low |
| 2-(Pyridin-4-yl)-5-(trifluoromethyl)pyridine | Low | Moderate |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-Fluoro-2-(pyridin-4-yl)-5-(trifluoromethyl)pyridine, and how do reaction conditions influence yield and purity?
- Methodology : Pd-catalyzed cross-coupling reactions are widely used. For example, a Schlenk tube reaction with 2-chloro-5-(trifluoromethyl)pyridine, (2,4-difluorophenyl)boronic acid, K₂CO₃, and PdCl(C₃H₅)(dppb) catalyst in toluene/MeOH/H₂O at 110°C for 16 hours yields 82% product after flash chromatography (EtOAc-Heptane). Key factors include catalyst loading (2 mol%), inert atmosphere, and purification techniques .
Q. How can NMR spectroscopy and chromatography confirm the structure and purity of this compound?
- Methodology :
- ¹H/¹⁹F NMR : Compare peaks to literature data (e.g., trifluoromethyl groups show distinct δ ~-60 ppm in ¹⁹F NMR).
- Chromatography : Flash chromatography (silica gel, EtOAc-Heptane) removes unreacted boronic acids or halide precursors. HPLC with ≥95% purity thresholds ensures batch consistency .
Q. What safety precautions are critical when handling fluorinated pyridines like this compound?
- Methodology : Use N95 masks, gloves, and eye protection due to potential respiratory and dermal toxicity. Store in cool, ventilated areas away from oxidizers. Waste must be segregated and processed by certified facilities to avoid environmental release of fluorinated byproducts .
Advanced Research Questions
Q. How do electron-withdrawing groups (F, CF₃) influence Pd-catalyzed C–H bond arylation in this compound?
- Methodology : Fluorine substituents enhance electrophilicity, directing arylation to meta/para positions. For example, Ir(III) complexes synthesized via C–H activation of fluorinated pyridines show tunable luminescence properties. Optimize ligand choice (e.g., dppb) and temperature (110–120°C) to mitigate steric hindrance from CF₃ groups .
Q. What strategies achieve regioselective functionalization of this compound in nucleophilic aromatic substitution (NAS)?
- Methodology :
- Directed NAS : Use bulky bases (e.g., LDA) to deprotonate specific positions.
- Protecting groups : Temporarily block reactive sites (e.g., silyl ethers for hydroxyl groups).
- Regioexhaustive functionalization : Sequential reactions exploit varying reactivity of substituents, as demonstrated for chloro(trifluoromethyl)pyridines .
Q. How can X-ray diffraction resolve structural ambiguities in fluorinated pyridine derivatives?
- Methodology : Grow single crystals via slow evaporation (e.g., in EtOAc/hexane). X-ray analysis confirms bond lengths (e.g., C–F: ~1.34 Å) and dihedral angles between pyridine and aryl rings. Compare with related structures, such as 6-fluoro-3-(4-methoxyphenyl)pyridin-2-ol, to validate substitution patterns .
Q. In medicinal chemistry, how does this compound’s substitution pattern affect bioactivity?
- Methodology :
- CF₃ groups : Enhance metabolic stability and lipophilicity (logP optimization).
- Fluorine : Modulates pKa and hydrogen-bonding capacity.
- Pyridin-4-yl : Facilitates π-stacking in enzyme active sites (e.g., MALT1 inhibitors). Test activity in kinase assays or cellular models of inflammation .
Key Research Challenges
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
